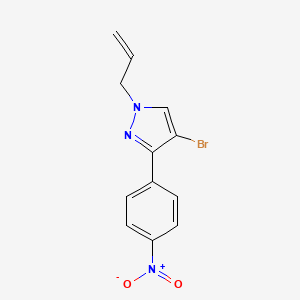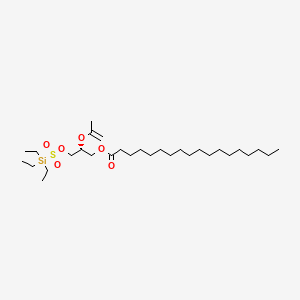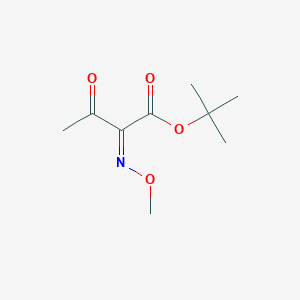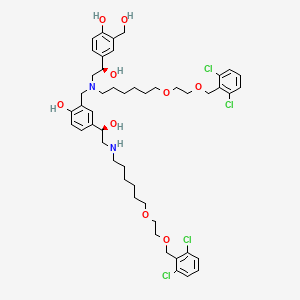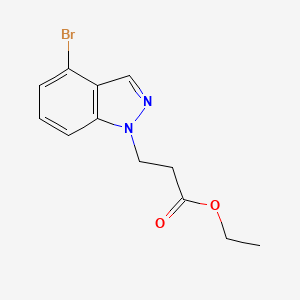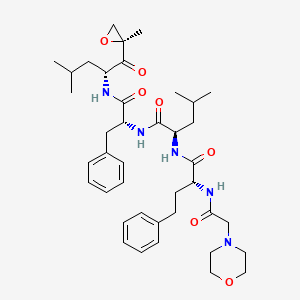
(R)-4-Methyl-N-((R)-1-(((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((R)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carfilzomib is a second-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. It is a tetrapeptide epoxyketone that selectively and irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome . The ®-enantiomer of Carfilzomib is specifically designed to enhance its therapeutic efficacy and reduce associated toxicities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of Carfilzomib involves large-scale peptide synthesis techniques. The process includes the purification of the final product to reduce impurities, such as acetamide, to acceptable levels . The use of advanced chromatographic techniques ensures the high purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Carfilzomib undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further chemical modifications or biological studies .
Wissenschaftliche Forschungsanwendungen
Carfilzomib has a wide range of scientific research applications, including:
Wirkmechanismus
Carfilzomib exerts its effects by selectively and irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome . This binding inhibits the proteolytic activity of the proteasome, leading to the accumulation of polyubiquitinated proteins, which induces cell cycle arrest and apoptosis . The molecular targets involved include the chymotrypsin-like, trypsin-like, and caspase-like sites of the proteasome .
Vergleich Mit ähnlichen Verbindungen
Bortezomib: A first-generation proteasome inhibitor that forms a reversible bond with the proteasome.
Ixazomib: Another second-generation proteasome inhibitor with a different mechanism of action.
Uniqueness of Carfilzomib: Carfilzomib is unique in its irreversible binding to the proteasome, which results in prolonged inhibition of proteasome activity. This characteristic makes it particularly effective in overcoming resistance associated with other proteasome inhibitors .
Eigenschaften
Molekularformel |
C40H57N5O7 |
|---|---|
Molekulargewicht |
719.9 g/mol |
IUPAC-Name |
(2R)-4-methyl-N-[(2R)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m1/s1 |
InChI-Schlüssel |
BLMPQMFVWMYDKT-BYNPFXMISA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Kanonische SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


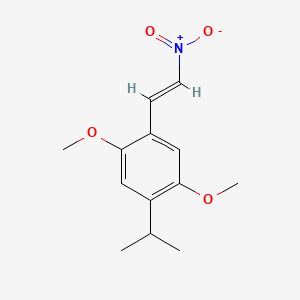
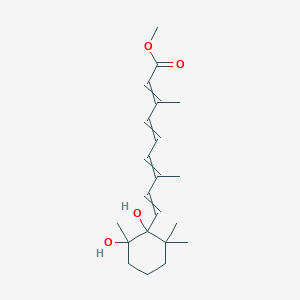
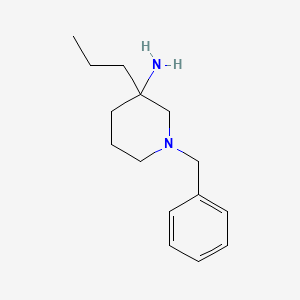

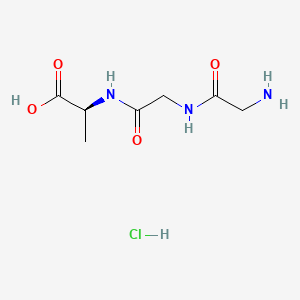
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
